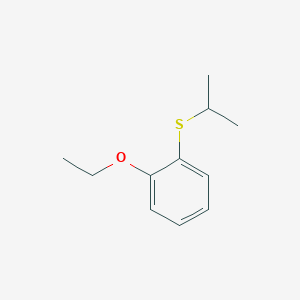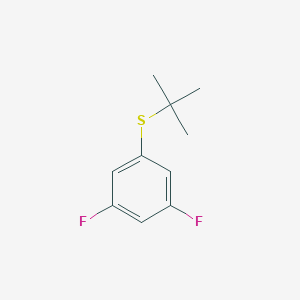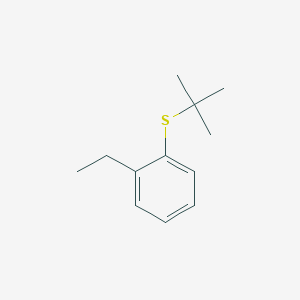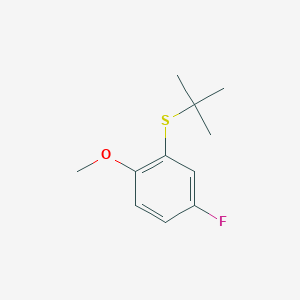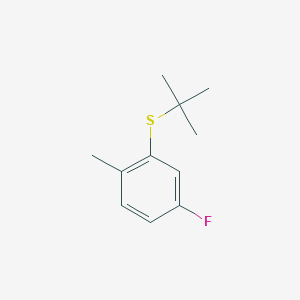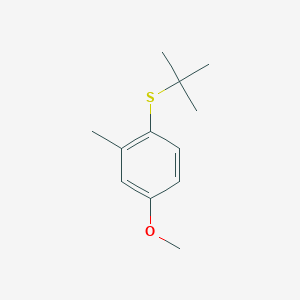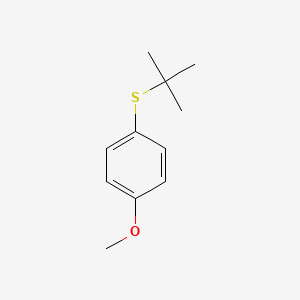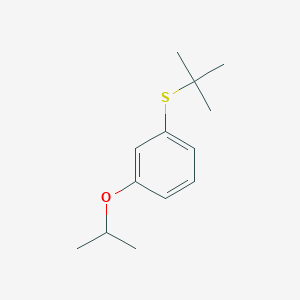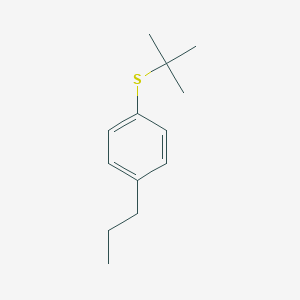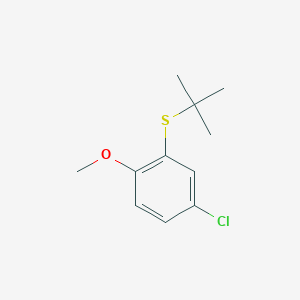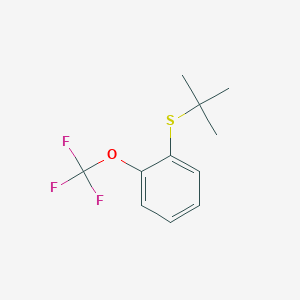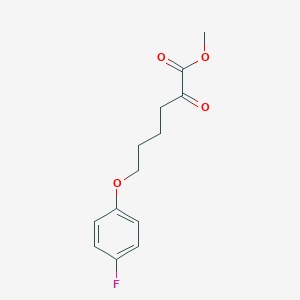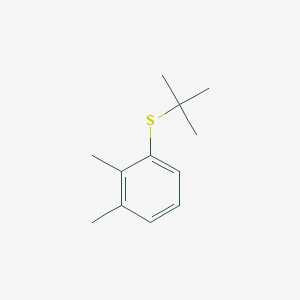
1-Tert-butylsulfanyl-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1-Tert-butylsulfanyl-2,3-dimethylbenzene” is a bioactive molecule conjugate. This compound has garnered attention due to its potential applications in various fields, including medicine and biotechnology. It is known for its unique structure and properties, which make it a valuable subject of study in scientific research.
Preparation Methods
The preparation of 1-Tert-butylsulfanyl-2,3-dimethylbenzene involves a series of synthetic routes and reaction conditions. One notable method involves the coupling of a drug with a targeting moiety to form an antibody-drug conjugate or a small molecule-drug conjugate. The process typically includes the following steps:
Synthesis of the Drug Moiety: The drug moiety is synthesized through a series of chemical reactions, often involving the use of protective groups and specific reagents to achieve the desired structure.
Synthesis of the Targeting Moiety: The targeting moiety, which is responsible for directing the drug to its target, is synthesized separately.
Coupling Reaction: The drug and targeting moieties are coupled together using a linker molecule. This step requires precise reaction conditions to ensure the stability and efficacy of the final conjugate.
Purification: The resulting conjugate is purified using techniques such as chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
1-Tert-butylsulfanyl-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Tert-butylsulfanyl-2,3-dimethylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: this compound is explored for its potential therapeutic applications, particularly in targeted drug delivery systems.
Industry: The compound is utilized in the development of new materials and technologies, such as biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-Tert-butylsulfanyl-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include proteins, enzymes, or receptors. This binding can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism depends on the specific structure and properties of the compound.
Comparison with Similar Compounds
1-Tert-butylsulfanyl-2,3-dimethylbenzene can be compared with other similar bioactive molecule conjugates. Some of the similar compounds include:
Antibody-Drug Conjugates: These compounds consist of an antibody linked to a cytotoxic drug, designed to target and kill specific cancer cells.
Small Molecule-Drug Conjugates: These are similar to antibody-drug conjugates but use small molecules instead of antibodies for targeting.
Peptide-Drug Conjugates: These compounds use peptides as the targeting moiety, offering advantages such as smaller size and better tissue penetration.
The uniqueness of this compound lies in its specific structure and the nature of its targeting moiety, which can provide enhanced selectivity and efficacy in its applications.
Properties
IUPAC Name |
1-tert-butylsulfanyl-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-7-6-8-11(10(9)2)13-12(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLWWRWITGXHEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)SC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
